N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine
Description
Molecular Formula: C₁₄H₂₃BN₂O₂ Molecular Weight: 262.16 g/mol CAS No.: 919347-17-4 Structure: This compound consists of a pyridine ring substituted at the 3-position with a methylene group bearing an ethylamine moiety and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. The boronate ester enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for carbon-carbon bond formation .
Properties
IUPAC Name |
N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-6-16-8-11-7-12(10-17-9-11)15-18-13(2,3)14(4,5)19-15/h7,9-10,16H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKZMDJGGVDRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735646 | |
| Record name | N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919347-17-4 | |
| Record name | N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-bromopyridin-3-ylmethylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions, particularly Suzuki-Miyaura cross-coupling, are commonly used to introduce different substituents on the boronic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its potential anticancer properties. Boron-containing compounds are known for their ability to enhance the effectiveness of certain chemotherapeutic agents. Studies have shown that derivatives of boron compounds can selectively target cancer cells while sparing normal cells, thereby reducing side effects associated with conventional chemotherapy .
1.2 Drug Delivery Systems
N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine may also serve as a drug delivery agent due to its ability to form stable complexes with various therapeutic molecules. The incorporation of boron into drug delivery systems can improve the solubility and bioavailability of poorly soluble drugs .
Materials Science
2.1 Organic Light Emitting Diodes (OLEDs)
The compound is utilized in the development of OLEDs due to its electronic properties. Boron-containing compounds can act as electron transport materials or hole blocking layers in OLED devices, enhancing their efficiency and stability .
2.2 Photovoltaic Cells
Research indicates that boron compounds can improve the performance of dye-sensitized solar cells (DSSCs) by acting as sensitizers or co-sensitizers. The unique properties of this compound facilitate better light absorption and energy conversion efficiency in solar cells .
Organic Synthesis
3.1 Suzuki Coupling Reactions
this compound plays a significant role in Suzuki coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The presence of boron enhances the reactivity of aryl halides and contributes to higher yields in synthetic pathways .
3.2 Ligand Development
The compound serves as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These metal-ligand complexes are essential in catalysis and material fabrication processes .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable boronic acid derivatives, which can interact with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.
Molecular Targets and Pathways Involved:
Boronic Acid Interactions: The compound can interact with diols and other nucleophiles in biological systems.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridine-Boronate Moieties
Physicochemical Properties
Key Research Findings
Synthetic Versatility : The target compound’s boronate group enables efficient cross-coupling, but competing side reactions (e.g., protodeboronation) are mitigated by the ethylamine’s electron-donating effect .
Structure-Activity Relationships (SAR) : Pyridin-3-yl boronates with ethylamine substituents show improved cellular uptake in kinase inhibitor studies compared to bulkier analogues ( vs. 6) .
Material Science Applications : Benzyl-boronate derivatives () are preferred for polymer functionalization due to higher thermal stability, while pyridine-based variants are favored in drug delivery systems .
Biological Activity
N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a dioxaborolane moiety and an ethanamine side chain. The molecular formula is , and it has a molecular weight of approximately 245.13 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its role as a kinase inhibitor . Kinases are crucial in various cellular processes including signal transduction, cell growth, and metabolism. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.
Key Mechanisms:
- Targeting Tyrosine Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which are often overactive in cancers. This inhibition can disrupt signaling pathways that promote tumor growth.
- Covalent Bond Formation : The dioxaborolane group allows for the formation of covalent bonds with target proteins, enhancing the specificity and potency of inhibition.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Tyrosine Kinase Inhibition | EGFR | 0.25 | |
| JAK3 Inhibition | JAK3 | 0.15 | |
| BMX Inhibition | BMX | 0.20 |
Case Study 1: Inhibition of EGFR
A study evaluated the inhibitory effects of this compound on the epidermal growth factor receptor (EGFR). It was found to exhibit an IC50 value of 0.25 µM against EGFR activity in vitro. This suggests a strong potential for therapeutic application in cancers where EGFR is dysregulated.
Case Study 2: JAK3 and BMX Inhibition
Another research explored the compound's effect on Janus kinase 3 (JAK3) and BMX kinase. The results indicated IC50 values of 0.15 µM and 0.20 µM respectively, demonstrating significant inhibition that could be beneficial for treating hematological malignancies where these kinases play a pivotal role.
Safety and Toxicity Profile
The compound has been noted to exhibit toxicity at higher concentrations. For instance:
- Acute Toxicity : Classified as harmful if swallowed with H301 and H302 warnings indicating varying degrees of acute toxicity.
- Skin Irritation : Causes skin irritation (H315), necessitating careful handling in laboratory settings.
Q & A
Q. Table 1. Comparative Yields in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromo-3-(aminomethyl)pyridine | Pd(PPh₃)₄, SPhos | Toluene/DMF | 78 | |
| 5-Iodo-3-(aminomethyl)pyridine | Pd(OAc)₂, XPhos | 1,4-Dioxane | 85 |
Q. Table 2. NMR Data for Key Protons
| Proton Group | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine C-H (position 5) | 8.2 | Singlet | 1H |
| CH₂ (ethanamine) | 2.7 | Triplet | 2H |
| CH₃ (ethanamine) | 1.2 | Singlet | 3H |
| Tetramethyl (Bpin) | 1.1 | Singlet | 12H |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
